(S)-(+)-2-Chloropropan-1-ol
CAS No.: 19210-21-0
Cat. No.: VC21045748
Molecular Formula: C3H7ClO
Molecular Weight: 94.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19210-21-0 |
|---|---|
| Molecular Formula | C3H7ClO |
| Molecular Weight | 94.54 g/mol |
| IUPAC Name | (2S)-2-chloropropan-1-ol |
| Standard InChI | InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1 |
| Standard InChI Key | VZIQXGLTRZLBEX-VKHMYHEASA-N |
| Isomeric SMILES | C[C@@H](CO)Cl |
| SMILES | CC(CO)Cl |
| Canonical SMILES | CC(CO)Cl |
Introduction
Chemical Structure and Identification
Molecular Structure
(S)-(+)-2-Chloropropan-1-ol possesses a defined stereochemistry at the C-2 position with the molecular formula C3H7ClO. The compound has a propanol backbone with a chlorine atom attached to the central carbon atom in an S configuration. This specific stereochemical arrangement gives the molecule its distinctive chemical behavior and reactivity profile .
Identification Parameters
The compound can be identified through various chemical identifiers as detailed in the following table:
Table 1: Identification Parameters of (S)-(+)-2-Chloropropan-1-ol
| Parameter | Value |
|---|---|
| CAS Registry Number | 19210-21-0 |
| Molecular Formula | C3H7ClO |
| Molecular Weight | 94.54 g/mol |
| IUPAC Name | (2S)-2-chloropropan-1-ol |
| InChI | InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1 |
| InChIKey | VZIQXGLTRZLBEX-VKHMYHEASA-N |
| Canonical SMILES | CC(CO)Cl |
| Isomeric SMILES | CC@@HCl |
| European Community (EC) Number | 627-266-6 |
Physical and Chemical Properties
Physical Properties
(S)-(+)-2-Chloropropan-1-ol is a colorless liquid at standard temperature and pressure. Its physical properties make it suitable for various laboratory and industrial applications.
Table 2: Physical Properties of (S)-(+)-2-Chloropropan-1-ol
| Property | Value |
|---|---|
| Physical State | Colorless liquid |
| Boiling Point | 70.3°C at 75 mmHg; 343.5 K at 0.10 bar |
| Optical Rotation | [α]19/D +17.5°, neat |
| Density | 1.103 g/mL at 25°C |
| Flash Point | 112°F (44.4°C) |
| Solubility | Soluble in water and alcohols |
| pKa | 14.16±0.10 (Predicted) |
Synthesis Methods
Laboratory Synthesis
Several methods exist for the synthesis of (S)-(+)-2-Chloropropan-1-ol, with most approaches focusing on maintaining the stereochemical integrity of the final product.
One established method involves the reduction of (S)-2-chloropropionic acid or its esters. By analogy to the synthesis of the R-enantiomer, reduction with lithium aluminum hydride in diethyl ether can yield the corresponding alcohol with preservation of stereochemistry .
Table 3: Synthetic Route for (S)-(+)-2-Chloropropan-1-ol
| Starting Material | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| (S)-(+)-2-Chloropropionic acid esters | Lithium aluminum hydride | Diethyl ether, 2h | ~78% (by analogy to R-enantiomer) |
Source: Synthetic information adapted from similar procedures
Industrial Production
For industrial-scale production, factors such as cost, safety, and environmental impact must be considered. The chlorination of propylene oxide under controlled conditions can be employed, though ensuring stereoselectivity on a large scale presents challenges that may require specialized catalysts or reaction conditions .
Reactivity and Applications
Chemical Reactivity
(S)-(+)-2-Chloropropan-1-ol participates in several reactions typical of both alcohols and alkyl chlorides. Some significant reactions include:
-
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
-
Dehydrohalogenation: Under basic conditions, elimination can occur to form propylene oxide.
-
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to a wide range of derivatives .
Applications in Synthesis
(S)-(+)-2-Chloropropan-1-ol serves as an important chiral intermediate in the synthesis of various compounds. One significant application is its use in the preparation of (R)-methyloxirane (propylene oxide). The chirality transfer from (S)-(+)-2-chloropropan-1-ol to (R)-methyloxirane makes this route valuable for obtaining enantiomerically pure epoxides .
The compound is also utilized in the synthesis of chiral pharmaceuticals, agrochemicals, and other fine chemicals where stereochemical purity is essential .
| Hazard Code | Description | Classification |
|---|---|---|
| H226 | Flammable liquid and vapor | Warning: Flammable liquids |
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
Source: Hazard classification data
Comparative Analysis with Related Compounds
Comparison with Enantiomer and Racemic Mixture
The stereochemistry of (S)-(+)-2-Chloropropan-1-ol distinguishes it from both its enantiomer and the racemic mixture, resulting in different properties and applications.
Table 5: Comparison with Related Compounds
| Compound | CAS Number | Optical Rotation | Key Differences |
|---|---|---|---|
| (S)-(+)-2-Chloropropan-1-ol | 19210-21-0 | [α]19/D +17.5°, neat | S configuration, positive rotation |
| (R)-(-)-2-Chloropropan-1-ol | 37493-14-4 | Negative rotation | R configuration, negative rotation |
| 2-Chloro-1-propanol (racemic) | 78-89-7 | No optical activity | Equal mixture of R and S enantiomers |
Spectroscopic Characteristics
Mass Spectroscopy
Mass spectroscopic data for (S)-(+)-2-Chloropropan-1-ol is available from the NIST WebBook. The electron ionization mass spectrum provides a characteristic fragmentation pattern that can be used for identification and structural confirmation .
Other Spectroscopic Methods
While detailed spectroscopic data is limited in the available sources, compounds of this nature would typically be characterized by:
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